molecular formula C10H10N2O B8653208 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one

1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one

Cat. No.: B8653208
M. Wt: 174.20 g/mol
InChI Key: BHTOLNUCTNDTDU-UHFFFAOYSA-N
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Description

1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a tricyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a respiratory syncytial virus (RSV) fusion inhibitor, making it a promising candidate for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione with hydrazine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one, which may exhibit different biological activities and physicochemical properties .

Scientific Research Applications

1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is unique due to its specific interaction with the RSV fusion glycoprotein, which sets it apart from other antiviral agents. Its tricyclic structure and the presence of specific functional groups contribute to its high specificity and efficacy .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,2,3,9b-tetrahydroimidazo[1,2-b]isoindol-5-one

InChI

InChI=1S/C10H10N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4,9,11H,5-6H2

InChI Key

BHTOLNUCTNDTDU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N1)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Condense methyl-o-(p-methoxybenzoyl)benzoate (7 g.) and ethylenediamine (8 ml.) by procedure of Example 1 to obtain 9b-p-methoxyphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, m.p. 159° C. (elemental analysis confirms the empirical formula C17H16N2O2), reduce with lithium aluminum hydride, and treat with hydrogen chloride as described in Example 1 to obtain 1,2,3,4,5,6-hexahydro-1-(p-methoxyphenyl)-2,5-benzodiazocine dihydrochloride, m.p. 260° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

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